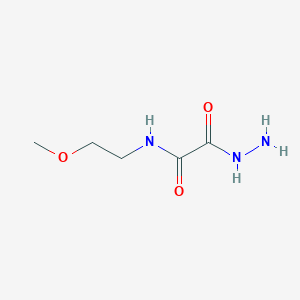
2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide is a chemical compound with a complex structure that includes hydrazine, methoxyethyl, and oxoacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide typically involves the reaction of hydrazine hydrate with an appropriate ester or amide precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoacetamide derivatives, while substitution reactions can produce a wide range of substituted hydrazine compounds .
Applications De Recherche Scientifique
2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydrazinyl-N-(2-hydroxyethyl)-N-(2-methoxyethyl)pyridine-4-carboxamide
- 2-Hydrazino-N,N-bis(2-methoxyethyl)-6-methyl-5-nitro-4-pyrimidinamine
Uniqueness
2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in various applications .
Propriétés
Formule moléculaire |
C5H11N3O3 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide |
InChI |
InChI=1S/C5H11N3O3/c1-11-3-2-7-4(9)5(10)8-6/h2-3,6H2,1H3,(H,7,9)(H,8,10) |
Clé InChI |
QMHICQFXIMNGAG-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


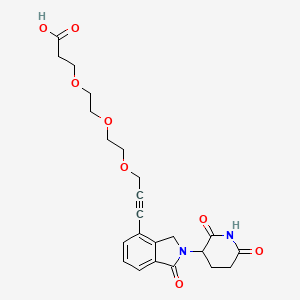



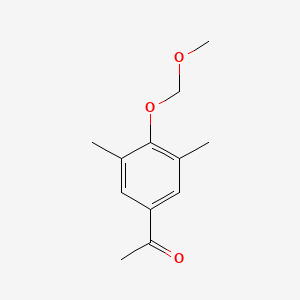
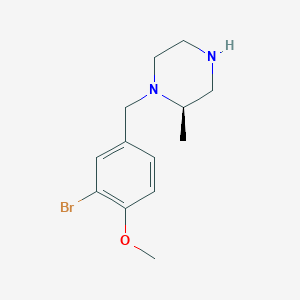

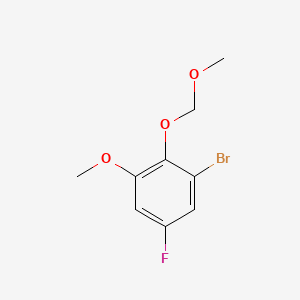
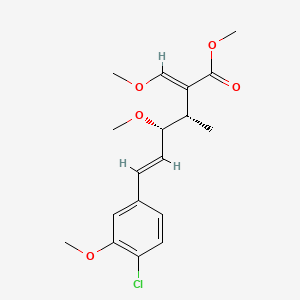


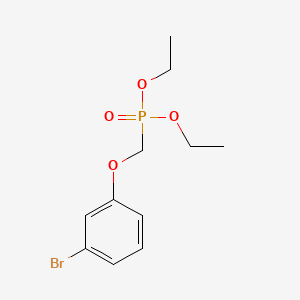
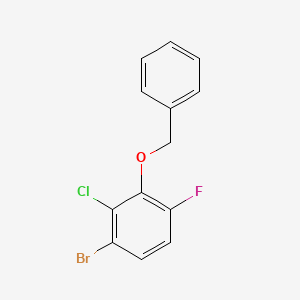
![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
